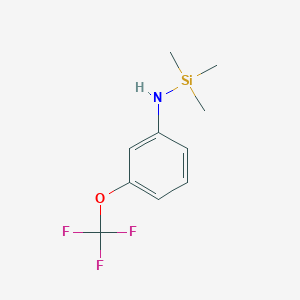

3-Trifluoromethoxy-N-(trimethylsiliyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline has been reported in several studies. One method involves the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol . Another method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation .Molecular Structure Analysis

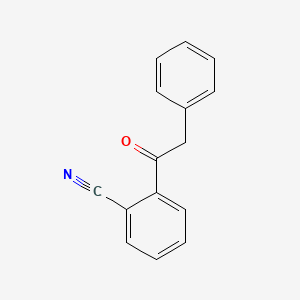

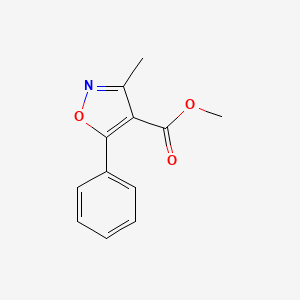

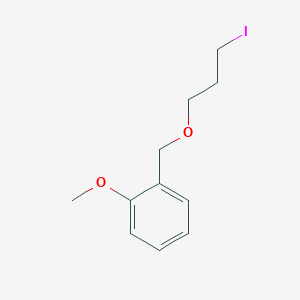

The molecular structure of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline consists of a trifluoromethoxy group (CF3O-) attached to an aniline (C6H4NH2) molecule. The nitrogen atom in the aniline group is further substituted with a trimethylsilyl group (Si(CH3)3).科学的研究の応用

Metalation and Electrophilic Trapping

3-Trifluoromethoxy-N-(trimethylsiliyl)aniline undergoes hydrogen/lithium permutation (metalation) with site selectivity influenced by the N-protective group. This enables electrophilic trapping to produce various acids and other compounds, illustrating its potential in organometallic-mediated aniline functionalization (Leroux, Castagnetti, & Schlosser, 2003).

Corrosion Resistance in Epoxy Coatings

This compound contributes to enhanced corrosion resistance in epoxy coatings. The incorporation of aniline trimer functionalized graphene sheets into epoxy matrix significantly improves long-term anti-corrosion ability and local impedance of artificial defects (Ye et al., 2019).

Synthesis of Novel Siliceous Materials

It plays a role in synthesizing novel electroactive silsesquioxane precursors, contributing to the creation of siliceous materials with specific electrochemical behaviors (Guo et al., 2007).

Mechanochemical Conversion to Aryl Trifluoromethyl Ethers

The compound is pivotal in the development of mechanochemical protocols for converting aromatic amines to aryl trifluoromethyl ethers. This method is significant for introducing OCF3 functionality in organic synthesis and medicinal chemistry (Jakubczyk et al., 2022).

Polymerization and Material Properties

Its role in the polymerization of aniline with peroxydisulfate, resulting in different molecular structures and impacting the formation of conducting polyaniline, is significant (Ćirić-Marjanović et al., 2008).

Enhancing Properties of Natural Rubber Composites

The modification of silica particles with derivatives of this compound improves dispersion, mechanical properties, and antidegradation in natural rubber composites, indicating its potential in material science applications (Tunlert et al., 2016).

Safety and Hazards

特性

IUPAC Name |

3-(trifluoromethoxy)-N-trimethylsilylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXSJXKYFOXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)